molecular formula C8H7NS B1359783 (Phenylthio)acetonitrile CAS No. 5219-61-4

(Phenylthio)acetonitrile

Cat. No. B1359783
CAS RN: 5219-61-4
M. Wt: 149.21 g/mol
InChI Key: QMJWPWCKRKHUNY-UHFFFAOYSA-N
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Description

“(Phenylthio)acetonitrile” is a versatile CH-acidic compound that is used in Michael additions and vicarious substitution of hydrogen in aryls . It has a linear formula of C6H5SCH2CN .


Synthesis Analysis

While specific synthesis methods for “(Phenylthio)acetonitrile” were not found in the search results, acetonitrile, a related compound, is commonly used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .


Molecular Structure Analysis

The molecular formula of “(Phenylthio)acetonitrile” is C8H7NS .


Chemical Reactions Analysis

“(Phenylthio)acetonitrile” is known to undergo vicarious nucleophilic substitution (VNS) reactions with anions . This makes the molecule equivalent to an acetonitrile anion synthon with thiophenate as the leaving group .


Physical And Chemical Properties Analysis

“(Phenylthio)acetonitrile” is a liquid at 20 degrees Celsius . It has a molecular weight of 149.21 g/mol . The compound has a refractive index of 1.583 and a density of 1.142 g/mL at 25 degrees Celsius .

Scientific Research Applications

Safety and Hazards

“(Phenylthio)acetonitrile” is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of this compound should be done only outdoors or in a well-ventilated area .

Future Directions

The future directions for “(Phenylthio)acetonitrile” could involve further exploration of its use in organic synthesis, particularly in the field of electrochemical conversions . Additionally, the generation of a new sulfur-functionalized nitrile oxide 1,3-dipole, “(phenylthio)acetonitrile” oxide, has been presented, and its cycloadditions to a variety of olefins and acetylenes lead to 3-(phenylthiomethyl)-2-isoxazolines and -oxazoles .

Mechanism of Action

Target of Action

(Phenylthio)acetonitrile is a versatile CH-acidic compound . It primarily targets electron-deficient aromatics . These targets play a crucial role in various biochemical reactions, particularly in vicarious nucleophilic substitution (VNS) reactions .

Mode of Action

The interaction of (Phenylthio)acetonitrile with its targets involves a unique mechanism. The molecule acts as an equivalent to an acetonitrile anion synthon with thiophenate as the leaving group . This interaction leads to significant changes in the target molecules, enabling them to undergo VNS reactions .

Biochemical Pathways

The action of (Phenylthio)acetonitrile affects several biochemical pathways. Primarily, it influences the pathways involving electron-deficient aromatics . The downstream effects of these pathways are complex and can lead to various biochemical transformations. For instance, in the presence of solid sodium hydroxide in dimethyl sulfoxide, nitrobenzene gives predominantly 4-nitrophenylacetonitrile, along with some of the 2-isomer .

Result of Action

The molecular and cellular effects of (Phenylthio)acetonitrile’s action are primarily seen in its ability to facilitate VNS reactions . By acting as an acetonitrile anion synthon, it enables the transformation of electron-deficient aromatics, leading to significant changes at the molecular level .

Action Environment

The action, efficacy, and stability of (Phenylthio)acetonitrile can be influenced by various environmental factors. For instance, the presence of solid sodium hydroxide in dimethyl sulfoxide is necessary for the compound to facilitate the transformation of nitrobenzene . Additionally, the compound’s solubility in water could also affect its action and efficacy .

properties

IUPAC Name

2-phenylsulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJWPWCKRKHUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200216
Record name Acetonitrile, (phenylthio)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Phenylthio)acetonitrile

CAS RN

5219-61-4
Record name 2-(Phenylthio)acetonitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Phenylthio)acetonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, (phenylthio)-
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Record name (phenylthio)acetonitrile
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Record name (PHENYLTHIO)ACETONITRILE
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Synthesis routes and methods I

Procedure details

Chloroacetonitrile (11.4 cc) is added at a temperature in the region of 5° C., in the course of 45 minutes, to a stirred solution of thiophenol (20 g) and a 2M ethanolic solution of sodium ethylate (90 cc). Stirring is maintained for 5 hours at a temperature in the region of 20° C. The reaction mixture is filtered, and the filtrate is evaporated to dryness at 50° C. under vacuum (20 mm Hg; 2.7 kPa). The residue is dissolved in a mixture (30 cc) of cyclohexane and ethyl acetate (70:30 by volume) and the solution is poured onto silica (1,000 g) contained in a column 6.5 cm in diameter. Elution is performed with a mixture of cyclohexane and ethyl acetate (70:30 by volume) as eluent. Phenylthioacetonitrile (14.5 g) is obtained, and is used in the crude state in the subsequent phases.
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main synthetic application of (phenylthio)acetonitrile highlighted in the research?

A1: (Phenylthio)acetonitrile serves as a precursor to (phenylthio)acetonitrile oxide, a sulfur-functionalized nitrile oxide. This compound readily undergoes 1,3-dipolar cycloaddition reactions with alkenes and alkynes. This reaction yields 3-(phenylthiomethyl)-2-isoxazolines and -oxazoles, respectively [, ]. These heterocyclic compounds can be further modified, demonstrating the synthetic utility of (phenylthio)acetonitrile in organic chemistry.

Q2: How does the sulfur atom in (phenylthio)acetonitrile influence the reactivity of the molecule?

A2: The presence of the sulfur atom significantly impacts the reactivity of (phenylthio)acetonitrile in two main ways. First, it enables the formation of the reactive 1,3-dipole (phenylthio)acetonitrile oxide [, ]. Second, in the resulting 3-(phenylthiomethyl)-2-isoxazolines, the sulfur atom stabilizes the carbanion formed upon deprotonation of the adjacent carbon. This stabilized carbanion readily reacts with various electrophiles, including aldehydes, Michael acceptors, and alkyl halides [].

Q3: Can (phenylthio)acetonitrile be used in the synthesis of natural products?

A3: Yes, research indicates that (phenylthio)acetonitrile derivatives can be employed in the synthesis of complex molecules like (-)-dihydrogermacrene D, a naturally occurring germacrane []. This highlights the potential of (phenylthio)acetonitrile as a building block in natural product synthesis.

Q4: Beyond cycloaddition reactions, are there other reported applications of (phenylthio)acetonitrile?

A4: (Phenylthio)acetonitrile serves as a starting material in the synthesis of erbstatin dimethyl ether and N-acetyl-1,2-didehydrodopamine dimethyl ether []. These compounds are synthesized through a sequence involving Friedel-Crafts reaction, reduction, formylation, and oxidative desulfenylation, showcasing the versatility of (phenylthio)acetonitrile in multi-step synthesis.

Q5: Are there studies investigating the electrochemical behavior of (phenylthio)acetonitrile?

A5: Research has explored the selective electrofluorination of (phenylthio)acetonitrile, comparing its behavior to phenylacetonitrile [, ]. These studies provide insights into the influence of the sulfur atom on the electrochemical reactivity of (phenylthio)acetonitrile and its potential in electrosynthetic applications.

Q6: Has (phenylthio)acetonitrile been investigated in the context of biological activity?

A6: While not directly addressed in the provided abstracts, a study on the Arabidopsis thaliana nitrilase subfamily mentions (phenylthio)acetonitrile as one of the tested substrates for enzymatic characterization []. This suggests potential interest in understanding the interaction of this compound with biological systems.

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